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6-chloro-5-cyclopropylpyridin-2-amine
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Overview
Description
6-chloro-5-cyclopropylpyridin-2-amine is a chemical compound with the molecular formula C8H9ClN2 It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a cyclopropyl group at the 5-position, along with an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-cyclopropylpyridin-2-amine typically involves the following steps:
Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a cyclopropanation reaction. This involves the reaction of a suitable pyridine derivative with a cyclopropyl halide in the presence of a base such as sodium hydride.
Chlorination: The chlorination of the pyridine ring is usually carried out using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Amination: The final step involves the introduction of the amine group at the 2-position. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-cyclopropylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as hydroxyl groups, alkyl groups, or other halogens under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for hydroxyl substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-5-cyclopropylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-5-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-aminopyridine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
5-cyclopropyl-2-aminopyridine: Lacks the chlorine atom, which can influence its chemical properties and applications.
6-chloro-5-methylpyridin-2-amine: The methyl group instead of the cyclopropyl group can lead to different chemical and biological behaviors.
Uniqueness
6-chloro-5-cyclopropylpyridin-2-amine is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1352901-55-3 |
---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.6 |
Purity |
95 |
Origin of Product |
United States |
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